molecular formula C6H11NO3 B15465037 n-Acetyl-n-(2-hydroxyethyl)acetamide CAS No. 58901-95-4

n-Acetyl-n-(2-hydroxyethyl)acetamide

Cat. No.: B15465037
CAS No.: 58901-95-4
M. Wt: 145.16 g/mol
InChI Key: ZEPPOSLOJNPSPC-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)acetamide (CAS 142-26-7, C₄H₉NO₂, MW 103.12) is a secondary acetamide featuring a hydrophilic 2-hydroxyethyl group attached to the nitrogen atom. Its structure, confirmed via spectroscopic data and synthesis pathways, enables hydrogen bonding and water solubility, distinguishing it from more hydrophobic analogs . Industrially, it is synthesized via aminolysis and transesterification of ethanolamine and pentyl acetate, catalyzed by H⁺ cation exchangers . Applications include polymer synthesis (e.g., alkanolamides) and pharmaceutical intermediates due to its biocompatible hydroxyethyl moiety .

Properties

CAS No.

58901-95-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

N-acetyl-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C6H11NO3/c1-5(9)7(3-4-8)6(2)10/h8H,3-4H2,1-2H3

InChI Key

ZEPPOSLOJNPSPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCO)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Substituted Phenyl Acetamides

Key Compounds:

  • Exhibits lipophilicity due to the aromatic ring, contrasting with the hydrophilic hydroxyethyl group in the target compound .
  • N-(2-Hydroxyphenyl)acetamide (CAS 614-80-2, C₈H₉NO₂, MW 151.16): Features a phenolic hydroxyl group, enabling pH-dependent solubility and reactivity (e.g., chelation with metal ions). Used in heterocyclic compound synthesis .
  • Chloro-Substituted Phenyl Acetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Lipophilic pesticidal agents with chloro and alkyl groups, emphasizing agricultural over biomedical applications .

Structural and Functional Contrasts:

Property N-(2-Hydroxyethyl)acetamide N-(2-Hydroxyphenyl)acetamide Chloro-Substituted Phenyl Acetamides
Solubility High (polar hydroxyethyl) Moderate (pH-dependent) Low (lipophilic substituents)
Applications Polymers, drug delivery Metal chelators, heterocycles Pesticides, herbicides
Synthesis Aminolysis/transesterification Acylation of aromatic amines Multi-step halogenation
Toxicity Low (limited data) Variable High (chlorinated groups)

Comparison with Alkyl-Substituted Acetamides

Key Compounds:

  • N-(2-Methylpropyl)acetamide (CAS 1787-52-6, C₈H₁₅NO₂): Branched alkyl chain increases hydrophobicity. Used in organic synthesis but lacks hydrogen-bonding capacity .
  • N,N-Diethylacetamide (CAS 685-91-6, C₆H₁₃NO): Two ethyl groups enhance lipophilicity and solvent properties. Industrial applications include polymer processing .

Contrasting Features:

Property N-(2-Hydroxyethyl)acetamide N,N-Diethylacetamide
Polarity High (hydroxyethyl) Low (non-polar ethyl groups)
Boiling Point Not reported ~185–199°C (analogous compounds)
Applications Hydrophilic polymers Solvents, plasticizers

Comparison with Heterocyclic-Substituted Acetamides

Key Compounds:

  • N-(3-Acetyl-2-thienyl)acetamides : Thiophene rings enable conjugation and electronic applications. Synthesized via Gewald reaction modifications .
  • Indole- and Naphthalenyl-Substituted Acetamides (e.g., N-(2-hydroxy-1-naphthalenyl)acetamide): Rigid aromatic systems for photophysical studies or drug design .

Functional Differences:

Property N-(2-Hydroxyethyl)acetamide Thienyl/Indole Acetamides
Conjugation Limited Extensive (heterocycles)
Applications Biocompatible materials Optoelectronics, pharmaceuticals

Physicochemical and Application-Based Analysis

Molecular and Application Profiles:

Compound Molecular Formula Key Substituent Dominant Application
N-(2-Hydroxyethyl)acetamide C₄H₉NO₂ Hydroxyethyl Hydrophilic polymers
N-(2-Hydroxyphenyl)acetamide C₈H₉NO₂ Phenolic hydroxyl Metal chelators
N,N-Diethylacetamide C₆H₁₃NO Diethyl Industrial solvents
Chloro-Phenyl Acetamides Varies Chloro/alkyl Pesticides

Preparation Methods

First Acetylation: Formation of N-(2-hydroxyethyl)acetamide

Ethanolamine reacts with acetyl chloride in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions:
$$
\text{HOCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{COCl} \rightarrow \text{HOCH}2\text{CH}2\text{NHCOCH}_3 + \text{HCl} \quad
$$
The intermediate, N-(2-hydroxyethyl)acetamide, is isolated via aqueous work-up and recrystallization.

Second Acetylation: Hydroxyl Group Acetylation

The hydroxyl group of N-(2-hydroxyethyl)acetamide is acetylated using excess acetyl chloride under reflux conditions. A catalytic amount of dimethylaminopyridine (DMAP) accelerates the reaction:
$$
\text{HOCH}2\text{CH}2\text{NHCOCH}3 + \text{CH}3\text{COCl} \rightarrow \text{CH}3\text{COOCH}2\text{CH}2\text{NHCOCH}3 + \text{HCl} \quad
$$
Yields for this method range between 70–85%, though the use of corrosive acetyl chloride and solvent-intensive purification limits its industrial appeal.

Metal Acetate-Catalyzed Diacetylation

Recent advancements prioritize environmentally benign protocols. Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) serves as both a catalyst and acetylating agent in solvent-free conditions, enabling one-pot diacetylation of ethanolamine.

Reaction Mechanism and Conditions

Ethanolamine and zinc acetate (2:1 molar ratio) are heated at 150°C for 3–4 hours in a sealed tube. The metal acetate facilitates simultaneous acetylation of amine and hydroxyl groups via nucleophilic acyl substitution:
$$
\text{HOCH}2\text{CH}2\text{NH}2 + 2\,\text{Zn(OAc)}2 \rightarrow \text{CH}3\text{COOCH}2\text{CH}2\text{NHCOCH}3 + 2\,\text{Zn(OH)}_2 \quad
$$
The absence of solvent simplifies purification, with yields reaching 65–75% and purity exceeding 95% after extraction with ethyl acetate.

Advantages Over Conventional Methods

  • Catalytic Reusability : Zinc acetate is recoverable from the reaction mixture.
  • Reduced Toxicity : Eliminates hazardous acetyl chloride and minimizes waste.

Acid-Catalyzed Esterification via Equilibrium Control

Thermochemical data suggest that this compound can be synthesized via reversible hydrolysis of its precursor, N-(2-hydroxyethyl)acetamide, in the presence of acetic acid.

Reaction Thermodynamics and Conditions

The hydrolysis reaction:
$$
\text{C}6\text{H}{11}\text{NO}3 + \text{H}2\text{O} \leftrightarrow \text{C}4\text{H}9\text{NO}2 + \text{C}2\text{H}4\text{O}2 \quad \DeltarH^\circ = -2.2 \pm 0.3\ \text{kJ/mol} \quad
$$
is exothermic. To drive the reverse (synthetic) direction, excess acetic acid and a dehydrating agent (e.g., molecular sieves) are used under reflux. Sulfuric acid catalyzes the esterification:
$$
\text{C}
4\text{H}9\text{NO}2 + \text{C}2\text{H}4\text{O}2 \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}{11}\text{NO}3 + \text{H}_2\text{O} \quad
$$
Yields are moderate (60–70%) due to equilibrium limitations, necessitating continuous water removal.

Comparative Analysis of Synthesis Methods

Method Reactants/Catalysts Conditions Yield Purity Environmental Impact
Stepwise Acetylation Acetyl chloride, base 0–5°C (Step 1), reflux (Step 2) 70–85% High High (toxic byproducts)
Metal Acetate Catalysis Zn(OAc)₂·2H₂O 150°C, solvent-free 65–75% >95% Low (reusable catalyst)
Acid-Catalyzed Esterification N-(2-hydroxyethyl)acetamide, H₂SO₄ Reflux, dehydrating agent 60–70% Moderate Moderate (acid waste)

Industrial Scalability

The metal acetate method is favored for large-scale production due to lower operational costs and compliance with green chemistry metrics. In contrast, the stepwise method remains prevalent in laboratory settings for its high yields.

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